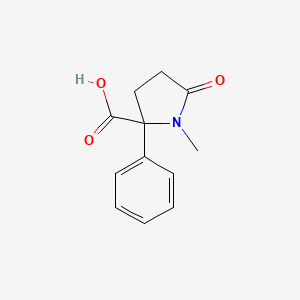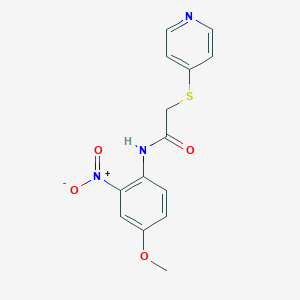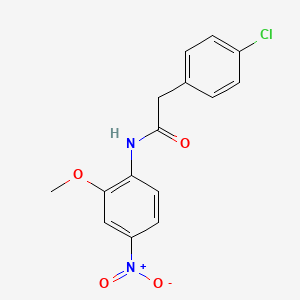
2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound used in scientific research for its potential pharmacological properties. It is also known as acetaminophen, which is a commonly used pain reliever and fever reducer. However, in
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. It may also work by blocking the action of certain enzymes involved in the inflammatory process.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide can reduce pain and inflammation in animal models. It has also been shown to have antioxidant properties and can protect against oxidative stress. Additionally, it may have a role in modulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments is its well-established safety profile. It has been used for decades as a pain reliever and fever reducer in humans. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
1. Investigating the potential use of 2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide as an anti-cancer agent.
2. Exploring its effects on the immune system and its potential use in autoimmune diseases.
3. Investigating its potential as an antibacterial agent.
4. Studying its effects on the cardiovascular system and its potential use in cardiovascular diseases.
5. Investigating its potential use in the treatment of neurodegenerative diseases.
In conclusion, 2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound with potential pharmacological properties. Its well-established safety profile makes it an attractive candidate for further research in various fields of pharmacology. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 4-chloroaniline with 2-methoxy-4-nitrobenzoyl chloride in the presence of a base. The resulting product is then acetylated to form the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has also been investigated for its possible effects on cancer cells and as an antibacterial agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-9-12(18(20)21)6-7-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZJRJOQHVKVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5105552.png)
![4-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-2-piperazinone](/img/structure/B5105565.png)
![4-chloro-2-{[(2-chloro-4-nitrophenyl)amino]carbonyl}phenyl 3,4-dichlorobenzenesulfonate](/img/structure/B5105573.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(mesitylamino)acrylonitrile](/img/structure/B5105587.png)
![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5105608.png)
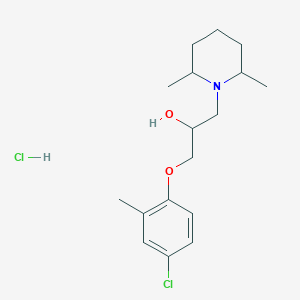
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5105625.png)
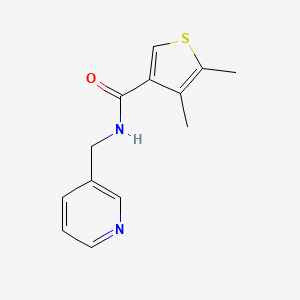

![N-benzyl-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5105642.png)
![11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105644.png)
